2-(Pentylthio)nicotinic acid
Overview
Description
This compound has garnered significant attention due to its potential therapeutic and environmental applications. It is characterized by the presence of a pentylthio group attached to the nicotinic acid structure, which imparts unique chemical properties.
Mechanism of Action
Target of Action
2-(Pentylthio)nicotinic acid, similar to nicotine, is likely to interact with nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors play a crucial role in neuronal signaling and are involved in various physiological processes .
Biochemical Pathways
For instance, nicotine biosynthesis involves the conversion of niacin into 2,5-dihydropyridine through 3,6-dihydronicotinic acid . Given the structural similarity, this compound might be involved in similar pathways.
Pharmacokinetics
Studies on nicotine, a related compound, have shown that it is rapidly absorbed and distributed in the body
Result of Action
Nicotine, a related compound, is known to influence both neuronal excitability and cell signaling mechanisms . These responses can contribute to the development or maintenance of dependence . It is possible that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
As a derivative of nicotinic acid, it may share some biochemical properties with its parent compound . Nicotinic acid is known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Nicotinic acid, from which it is derived, is known to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nicotinic acid, the parent compound, exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 2-(Pentylthio)nicotinic acid in laboratory settings. Studies on related compounds such as nicotinic acid have shown that these compounds can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Studies on nicotinic acid have shown that it can have varying effects at different dosages .
Metabolic Pathways
Nicotinic acid, from which it is derived, is involved in several metabolic pathways, including the NAD biosynthesis pathway .
Transport and Distribution
Nicotinic acid, the parent compound, is known to be transported and distributed within cells and tissues .
Subcellular Localization
Related compounds such as nicotinic acid are known to localize in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentylthio)nicotinic acid typically involves the introduction of a pentylthio group to the nicotinic acid structure. One common method is the reaction of nicotinic acid with pentylthiol in the presence of a suitable catalyst and under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction .
Industrial Production Methods: The process may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Pentylthio)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pentylthio group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pentylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require the presence of a base and are often conducted in polar solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted nicotinic acid derivatives.
Scientific Research Applications
2-(Pentylthio)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-(Pentylthio)nicotinic acid can be compared with other nicotinic acid derivatives, such as:
2-Chloronicotinic Acid: Known for its pharmaceutical applications.
2-Methylnicotinic Acid: Used in the synthesis of various organic compounds.
2-Hydroxynicotinic Acid: Studied for its biological activities.
Uniqueness: The presence of the pentylthio group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific biological activities, distinguishing it from other nicotinic acid derivatives .
Properties
IUPAC Name |
2-pentylsulfanylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-2-3-4-8-15-10-9(11(13)14)6-5-7-12-10/h5-7H,2-4,8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLCPQKUAQPOQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(C=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379076 | |
Record name | 2-(pentylthio)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728782 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175135-23-6 | |
Record name | 2-(Pentylthio)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(pentylthio)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.